molecular formula C6H7NO3 B082512 3-Ethylisoxazole-5-carboxylic acid CAS No. 14633-21-7

3-Ethylisoxazole-5-carboxylic acid

Cat. No. B082512
CAS RN: 14633-21-7
M. Wt: 141.12 g/mol
InChI Key: WHBIWWYTGXQXSD-UHFFFAOYSA-N
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Description

3-Ethylisoxazole-5-carboxylic acid is a chemical compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.13 and is typically in solid form . The IUPAC name for this compound is 3-ethyl-5-isoxazolecarboxylic acid .


Molecular Structure Analysis

The molecular structure of 3-Ethylisoxazole-5-carboxylic acid consists of an isoxazole ring, which is a five-membered ring with two nonadjacent heteroatoms, one of which is nitrogen and the other oxygen . The compound also contains an ethyl group and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Ethylisoxazole-5-carboxylic acid are not available, isoxazole derivatives are known to be involved in various chemical reactions. For instance, they can act as regulators of immune functions .


Physical And Chemical Properties Analysis

3-Ethylisoxazole-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 141.13 . The InChI code for this compound is 1S/C6H7NO3/c1-2-4-3-5 (6 (8)9)10-7-4/h3H,2H2,1H3, (H,8,9) .

Scientific Research Applications

  • Immunomodulatory Agents : The ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid, related to 3-Ethylisoxazole-5-carboxylic acid, has been studied for its unusual behavior during deamination, leading to compounds with potential as immunomodulatory agents (Ryng & Szostak, 2009).

  • Biomimetic Synthesis : Efforts towards the biomimetic synthesis of α-cyclopiazonic acid involve the synthesis of 5-substituted isoxazole-4-carboxylic esters, indicating the potential of these compounds in complex organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

  • Synthesis of Heterocyclic Compounds : Isoxazoles, like 3-Ethylisoxazole-5-carboxylic acid, are crucial in synthesizing heterocyclic compounds used in drugs, herbicides, and agrochemicals. They are key intermediates in the synthesis of pharmacologically active compounds (Vitale & Scilimati, 2013).

  • Antituberculosis Activity : Certain isoxazole carboxylic esters demonstrate significant antituberculosis activity, highlighting their potential in developing new anti-TB drugs (Mao et al., 2010).

  • Rearrangement Studies : Isoxazole-3-carboxylic acid amidoximes, related to 3-Ethylisoxazole-5-carboxylic acid, show interesting chemical behavior, such as rearrangement to aminofurazans, indicating their importance in organic chemistry (Andrianov, Semenikhina, & Eremeev, 1991).

  • Peptide Synthesis : The reaction of carboxylates with 3-unsubstituted isoxazolium salts, which could include derivatives of 3-Ethylisoxazole-5-carboxylic acid, is useful in peptide synthesis (Woodward, Olofson, & Mayer, 1966).

  • Immunological Activities : Some derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid show different immunological activities, suggesting potential in developing immune-modulating drugs (Ryng et al., 1999).

  • Tautomerism Studies : Research on tautomerism in heteroaromatic compounds, including isoxazoles, contributes to understanding the chemical behavior of such compounds (Boulton & Katritzky, 1961).

properties

IUPAC Name

3-ethyl-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-2-4-3-5(6(8)9)10-7-4/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBIWWYTGXQXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40424448
Record name 3-ethylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethylisoxazole-5-carboxylic acid

CAS RN

14633-21-7
Record name 3-ethylisoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40424448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethyl-1,2-oxazole-5-carboxylic acid
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Synthesis routes and methods

Procedure details

A 0.25 M solution of SEM-Boc protected aminopyrrolopyrazole, E1(III-2) was prepared using anhydrous DMF as solvent. A 0.25 M solution of 3-ethylisoxazole-5-carboxylic acid was prepared using anhydrous DMF as solvent. A fresh 0.5 M solution of o-(7-azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyl uronium hexafluorophosphate (HATU) was prepared in anhydrous DMF. To the reaction tube were added 320 L (0.08 mmol, 1 equiv, 0.25M) of the 3-ethylisoxazole-5-carboxylic acid DMF solution prepared, 320 μL (0.080 mmol, 1 equiv, 0.25M) of SEM-Boc protected aminopyrrolopyrazole DMF solution prepared, and 40 μL (0.288 mmol, 3.6 equiv) neat TEA followed by the 160 μL (0.080 mmol, 1 equiv) of the HATU DMF solution. The reaction mixtures were stirred at 60° C. for 16 h. Then the tube was allowed to cool to room temperature. The solvents and volatiles from the tubes were removed in vacuo. To the residue were added 1 mL of EtOAc and 1 mL of 2M aqueous NaOH. After the tube was covered with Parafilm, the covered test tube was vigorously shaken until all residues have dissolved or the mixtures are completely homogenized. The agitation was stopped and the phases were allowed to separate completely. The supernatant organic layer (EtOAc layer) of each test tube was transferred into its corresponding receiving tube. EtOAc (0.5 mL) was added to the tube and extracted the organic layers after the agitation of the mixtures and these procedures were repeated twice. The solvent (EtOAc) and volatiles from the receiving tube were removed in vacuo until they were dry. To the residue was added 0.6 mL (2.4 mmol, 30 equiv) of 4M HCl in dioxane and the mixtures were stirred at room temperature for 2 h. Then the solvent, volatiles and HCl from the tube were removed in vacuo. To the residue were added 500 μL anhydrous DMA, 70 μL neat DIPEA (0.400 mmol, 5 equiv.). A 0.25 M solution of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride, E1(VI), in anhydrous CH2Cl2 was prepared.
Name
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
70 μL
Type
reactant
Reaction Step Five
Name
Quantity
500 μL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
SEM-Boc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
aminopyrrolopyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
3-ethylisoxazole-5-carboxylic acid DMF
Quantity
320 L
Type
reactant
Reaction Step Ten
Name
SEM-Boc
Quantity
320 μL
Type
reactant
Reaction Step Eleven
Name
aminopyrrolopyrazole DMF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
TEA
Quantity
40 μL
Type
reactant
Reaction Step Thirteen
Name
HATU DMF
Quantity
160 μL
Type
reactant
Reaction Step Fourteen

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Klösel, MF Schmidt, J Kaindl… - ACS Medicinal …, 2020 - ACS Publications
… (d) (i) 25% v/v piperidine in DMF, five cycles at 100 W, 5 s; (ii) isoxazole-5-carboxylic acid, 3-methylisoxazole-5-carboxylic acid, or 3-ethylisoxazole-5-carboxylic acid, PyBOP, HOBT, …
Number of citations: 4 pubs.acs.org

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